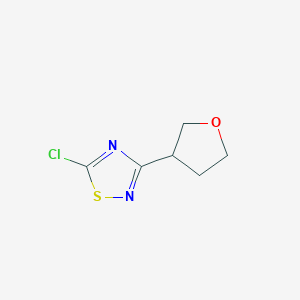

5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole

Description

5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a chlorine atom and at position 3 with an oxolan-3-yl (tetrahydrofuran-3-yl) group. The 1,2,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties . The oxolan-3-yl substituent introduces a cyclic ether moiety, which may enhance solubility and influence conformational flexibility compared to other substituents. This compound has been cataloged by CymitQuimica but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name |

5-chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c7-6-8-5(9-11-6)4-1-2-10-3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQXRGKFHZCWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted thiadiazoles, oxidized derivatives, and reduced forms of the compound. These products often exhibit different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives, including 5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole, have been extensively studied. The compound exhibits potent activity against a range of pathogenic microorganisms.

Efficacy Against Specific Pathogens

Recent studies have shown that derivatives containing the thiadiazole moiety exhibit significant antibacterial activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Candida albicans (fungal)

For instance, compounds with chlorinated substitutions demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL against various strains, indicating their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been a focal point in drug design due to their ability to inhibit tumor growth.

Structure–Activity Relationship

Research indicates that the substitution pattern on the thiadiazole ring significantly influences its anticancer efficacy. Electron-withdrawing groups enhance activity by facilitating interactions with cancer cell receptors .

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives which exhibited cytotoxic effects on various cancer cell lines. The presence of specific substituents was correlated with increased apoptosis in malignant cells .

Antioxidant Activity

Thiadiazole derivatives are also recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Mechanistic Insights

The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The biological and physicochemical properties of 1,2,4-thiadiazole derivatives are heavily influenced by substituents at positions 3 and 3. Below is a comparative analysis of key analogues:

Table 1: Comparison of Substituents and Molecular Properties

Key Observations:

- Solubility and Lipophilicity : The oxolan-3-yl group’s cyclic ether structure likely improves aqueous solubility compared to lipophilic substituents like 2-chlorobenzyl or trifluoromethylphenyl groups .

- Electronic Effects : Chlorine at position 5 is a common electron-withdrawing group, enhancing reactivity for cross-coupling or nucleophilic substitution. Electron-deficient substituents (e.g., trifluoromethylphenyl) may improve binding to biological targets like kinases .

- Biological Activity : Aromatic substituents (e.g., methoxyphenyl) are associated with CNS and anticancer activities, while alkyl/ether groups may reduce toxicity .

Biological Activity

5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole is a derivative of the 1,2,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. The 1,2,4-thiadiazole ring system is known for its potential in drug development due to its ability to exhibit various pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown promising results in inhibiting the growth of various cancer cell lines:

- MCF-7 (breast cancer) : Compounds similar to this compound demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells .

- HepG2 (liver cancer) : Thiadiazole derivatives have also exhibited cytotoxic effects on HepG2 cells, with varying degrees of potency depending on their structural modifications .

The mechanism of action often involves cell cycle arrest and modulation of apoptosis-related pathways. For example, certain derivatives were shown to down-regulate matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical in tumor progression and metastasis .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like this compound may possess significant activity against various bacterial and fungal strains. Some studies report:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Displayed activity against common fungal pathogens.

The exact mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Anti-inflammatory and Antioxidant Properties

Thiadiazole compounds have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, they exhibit antioxidant properties that help mitigate oxidative stress in biological systems. This dual action makes them valuable in treating conditions characterized by inflammation and oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at specific positions on the thiadiazole ring or the oxolan moiety can enhance or diminish activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at C5 | Increased anticancer potency |

| Oxolan ring presence | Enhanced solubility and bioavailability |

| Alkyl chain variations | Altered interaction with target proteins |

These insights suggest that careful design of thiadiazole derivatives can optimize their therapeutic profiles .

Case Studies

- Study on Anticancer Efficacy : A recent study synthesized a series of thiadiazole derivatives including this compound and evaluated their cytotoxicity against MCF-7 cells using the MTT assay. The results indicated that modifications led to varying IC50 values from 0.28 µg/mL to over 10 µg/mL depending on the substituents used .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that certain thiadiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.